Methyl (4-acetoxy-phenoxy)-acetate is an organic compound that belongs to the class of phenoxyacetate derivatives. It features a methyl ester functional group attached to a phenoxy moiety, which is further substituted with an acetoxy group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis and characterization of methyl (4-acetoxy-phenoxy)-acetate have been documented in various scientific patents and articles, indicating its relevance in pharmaceutical research and development. Notably, it serves as a precursor for more complex molecules that exhibit biological activity, particularly in the context of anti-inflammatory agents targeting cyclooxygenase enzymes .
Methyl (4-acetoxy-phenoxy)-acetate can be classified as:
The synthesis of methyl (4-acetoxy-phenoxy)-acetate typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. For instance, controlling temperature and reaction time can significantly impact the formation of side products. High-performance liquid chromatography (HPLC) is often employed to monitor the progress of reactions and assess purity .
Methyl (4-acetoxy-phenoxy)-acetate can participate in several chemical reactions:
Reactions are typically conducted under controlled environments with inert atmospheres to prevent oxidation or moisture interference. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are utilized for product identification.
The biological activity of methyl (4-acetoxy-phenoxy)-acetate is primarily linked to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .
In vitro studies have shown that derivatives exhibit varying degrees of selectivity towards cyclooxygenase-1 and cyclooxygenase-2, with implications for therapeutic efficacy .
Methyl (4-acetoxy-phenoxy)-acetate has several scientific uses:
The synthesis of Methyl (4-acetoxy-phenoxy)-acetate typically employs sequential functionalization strategies, leveraging well-established organic transformations. The most efficient pathways involve two key stages: (1) formation of the phenoxyacetate backbone via Williamson ether synthesis, followed by (2) selective O-acetylation of the para-hydroxyl group. A representative three-step approach begins with hydroquinone as the starting material, where selective protection of one phenolic hydroxyl is achieved using acetic anhydride in dichloromethane with pyridine catalysis, yielding 4-hydroxy-phenyl acetate (Reaction time: 2–3 hours; Temperature: 0–25°C). The subsequent etherification step employs methyl chloroacetate with potassium carbonate in acetone (Reaction time: 8–12 hours; Reflux conditions), generating Methyl (4-hydroxy-phenoxy)-acetate. Final O-acetylation uses acetic anhydride in dichloromethane with catalytic DMAP (4-dimethylaminopyridine), achieving near-quantitative conversion at 25°C within 1 hour [5].
Alternative routes invert the sequence, initiating with Williamson ether synthesis between hydroquinone and methyl chloroacetate. This requires stoichiometric control (1:1 molar ratio) to minimize bis-alkylation, typically yielding 60–70% mono-substituted product after aqueous workup and extraction. The phenolic intermediate is then acetylated using acetic anhydride under mild acid catalysis (e.g., toluenesulfonic acid), though this method risks ester hydrolysis if improperly controlled [3].
Table 1: Comparative Multi-step Synthesis Pathways
Synthetic Sequence | Key Intermediate | Yield per Step (%) | Overall Yield (%) |
---|---|---|---|
Hydroquinone → 4-hydroxy-phenyl acetate → Methyl (4-hydroxy-phenoxy)-acetate → Target compound | Methyl (4-hydroxy-phenoxy)-acetate | 85, 75, 95 | ~60 |
Hydroquinone → Methyl (4-hydroxy-phenoxy)-acetate → Target compound | Hydroquinone monoether | 70, 90 | ~63 |
4-hydroxy-phenyl acetate → Methyl chloroacetate coupling → Target compound | 4-hydroxy-phenyl acetate | 92, 88 | ~81 |
Critical optimizations include solvent selection for crystallization (e.g., hexane/ethyl acetate mixtures) and temperature control during acetylation to prevent diacetate formation. The inverted sequence (pathway 3) demonstrates superior overall yield due to reduced steric hindrance during etherification [3] [5].
Catalytic transformations significantly enhance the efficiency of key steps in synthesizing Methyl (4-acetoxy-phenoxy)-acetate. Williamson ether synthesis benefits from phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which accelerates the reaction between sodium phenoxides and methyl chloroacetate in biphasic water/toluene systems. This reduces reaction times from >12 hours to 3–5 hours while maintaining yields >85% at 60–70°C [3].
For esterification/acetylation steps, heterogeneous acid catalysts offer substantial advantages over conventional sulfuric acid. Aluminum phosphate molecular sieves demonstrate exceptional efficacy in the esterification of phenoxyacetic acid derivatives, achieving 95–98% conversion with methanol at 65°C. The catalyst (optimal loading: 0.5–1.5 wt%) enables facile recovery via filtration and reuse for ≥5 cycles without significant activity loss. This eliminates sulfuric acid-related side products like sulfonated impurities and minimizes aqueous waste streams [3].
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Type | Catalyst | Conditions | Conversion/Selectivity |
---|---|---|---|
Etherification (C-O bond formation) | TBAB (5 mol%) | Toluene/H₂O, K₂CO₃, 70°C, 4h | 92% selectivity to mono-ether |
Esterification (methyl ester) | Aluminum phosphate molecular sieve | Methanol, reflux, 2h | 98% conversion |
O-Acetylation | DMAP (5 mol%) | DCM, Ac₂O, 25°C, 1h | >99% conversion |
O-Acetylation | Pyridine (1.1 eq) | DCM, Ac₂O, 0°C → 25°C, 2h | 95% conversion |
Palladium-catalyzed carbonylation represents an advanced alternative for direct ester synthesis, though applicability remains limited by cost. Systems employing Pd(OAc)₂/PPh₃ with CO gas in methanol can convert 4-acetoxy-bromobenzene to Methyl (4-acetoxy-phenoxy)-acetate via in situ formation of phenoxyacetic acid derivatives, but require specialized equipment [5].
While chemical synthesis dominates Methyl (4-acetoxy-phenoxy)-acetate production, biocatalytic routes offer stereoselective advantages for chiral analogs. Immobilized lipases (e.g., Candida antarctica Lipase B, CAL-B) enable kinetic resolution of racemic intermediates or enantioselective esterification. In non-aqueous media, CAL-B immobilized on acrylic resin catalyzes the transesterification of Methyl (4-hydroxy-phenoxy)-acetate with vinyl acetate, yielding enantioenriched (R)-Methyl (4-acetoxy-phenoxy)-acetate (ee >98%) at 40°C in 24 hours. Toluene serves as the optimal solvent, maintaining enzyme activity while facilitating azeotropic water removal [3].
Whole-cell biocatalysis using engineered Escherichia coli expressing aryl-acylamidase achieves selective deacetylation of symmetrical intermediates, enabling asymmetric synthesis. However, reaction rates remain lower (0.1–0.5 mmol/g cells/h) compared to enzymatic methods. Solvent engineering is critical: adding 10% DMSO to phosphate buffers (pH 7.0–7.5) enhances substrate solubility and microbial viability. Though not yet industrially adopted for this compound, biocatalysis provides a strategic alternative for synthesizing non-racemic forms required in pharmaceutical applications [3].
Solvent selection profoundly influences reaction kinetics, yields, and purification efficiency. For Williamson ether synthesis, dipolar aprotic solvents like acetone or acetonitrile provide moderate yields (70–75%), but switching to toluene/water biphasic systems with phase-transfer catalysts boosts yields to >85% while simplifying product isolation. Esterification reactions favor methanol as both solvent and reactant, with aluminum phosphate catalysts enabling reflux conditions without side reactions [3] [7].
Chromatographic purification of intermediates employs silica-based normal-phase systems. Ethyl acetate/hexane gradients (20–40% ethyl acetate) effectively resolve Methyl (4-hydroxy-phenoxy)-acetate from bis-ether impurities. For the final compound, dichloromethane/methanol (97:3 to 95:5) provides optimal separation from acetylated byproducts. Crucially, sample dissolution solvents must align with mobile phase polarity: dichloromethane is preferred for loading, while dimethylformamide (DMF) surprisingly maintains resolution even at 1.9% column volume loads due to selective adsorption dynamics [6] [7].
Table 3: Optimized Solvent Systems for Synthesis and Purification
Process Stage | Recommended Solvent System | Optimized Conditions | Purpose/Outcome |
---|---|---|---|
Williamson Ether Synthesis | Toluene/H₂O (1:1) with 5 mol% TBAB | 70°C, 4h, K₂CO₃ base | 92% yield of mono-ether |
Esterification | Methanol with aluminum phosphate sieve | Reflux, 2h, catalyst loading 0.5–1.5 wt% | 98% conversion, minimal waste |
O-Acetylation | Dichloromethane with pyridine/Ac₂O | 0°C → 25°C, 1–2h | >95% conversion, no diacylation |
Silica Chromatography | Ethyl acetate/hexane (gradient: 20→40%) | 25 g silica per gram crude | Separation of phenolic intermediate |
Silica Chromatography | Dichloromethane/methanol (gradient: 0→5% MeOH) | 30 g silica per gram crude | Final compound purification |
Reaction temperature profiling reveals critical control points: maintaining ≤25°C during acetylation prevents diacetate formation, while etherification requires 65–70°C for complete conversion. Microwave-assisted synthesis has been explored for the etherification step (100°C, 30 minutes), reducing time but requiring specialized equipment [3] [5].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8